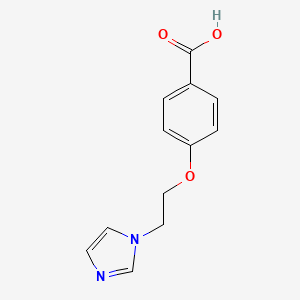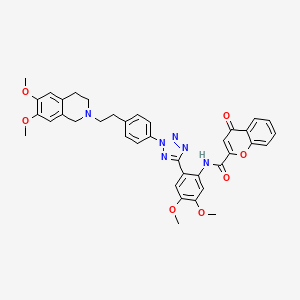![molecular formula C26H22FN3O3 B1663065 N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide CAS No. 838819-70-8](/img/structure/B1663065.png)
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide is a chemical compound that has been studied for its potential use in scientific research. It is commonly referred to as Compound X in scientific literature.
Applications De Recherche Scientifique
Overview
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide is a chemical compound with various applications in scientific research. This summary focuses on its applications excluding drug use, dosage, and side effects.
Research Applications
Cancer Research : This compound has shown potential in cancer research, particularly as a Met kinase inhibitor. Schroeder et al. (2009) identified analogs of this compound as potent and selective Met kinase inhibitors, showing complete tumor stasis in certain models following oral administration (Schroeder et al., 2009).
Anti-Inflammatory Potential : Moloney (2001) synthesized a molecule based on the structure of N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide for potential anti-inflammatory applications (Moloney, 2001).
Antibacterial and Antifungal Properties : Özdemir et al. (2012) reported the antibacterial activities of derivatives of this compound against various strains of bacteria (Özdemir et al., 2012).
Tumor Cell Growth Inhibition : Queiroz et al. (2011) explored the use of related compounds in inhibiting tumor cell growth, impacting cell cycle distribution, and inducing apoptosis in human tumor cell lines (Queiroz et al., 2011).
Catalytic Activity in Chemistry : This compound has been used in studies exploring its catalytic activity, particularly in transfer hydrogenation reactions under mild conditions (Özdemir et al., 2012).
Polymorphic Forms in Crystallography : Research by Özdemir et al. (2012) also includes the study of the crystalline polymorphic forms of this compound, contributing to the understanding of its molecular geometry and intermolecular interactions (Özdemir et al., 2012).
Propriétés
Numéro CAS |
838819-70-8 |
|---|---|
Formule moléculaire |
C26H22FN3O3 |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
N-[(3-aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H22FN3O3/c27-21-5-1-4-19(13-21)17-32-23-8-10-24(11-9-23)33-25-12-7-20(16-29-25)26(31)30-15-18-3-2-6-22(28)14-18/h1-14,16H,15,17,28H2,(H,30,31) |
Clé InChI |
JZMLHJRKSJXARY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F |
SMILES canonique |
C1=CC(=CC(=C1)N)CNC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)OCC4=CC(=CC=C4)F |
Synonymes |
N-(3-aminobenzyl)-6-(4-((3-fluorobenzyl)oxy)phenoxy)nicotinamide YM 244769 YM-244769 YM244769 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




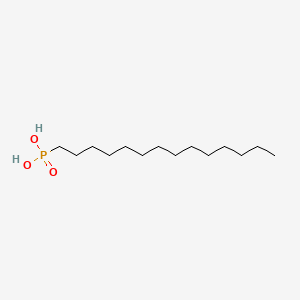


![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)
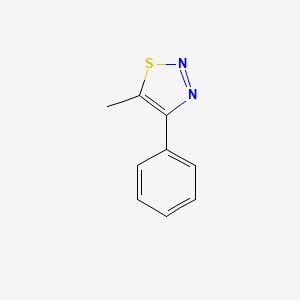
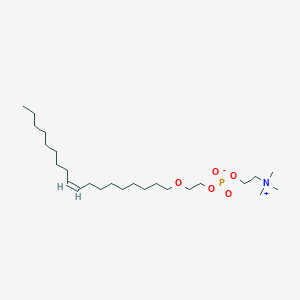
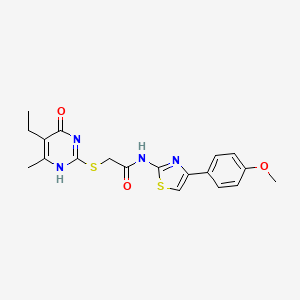

![5-(3-Phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1662999.png)
